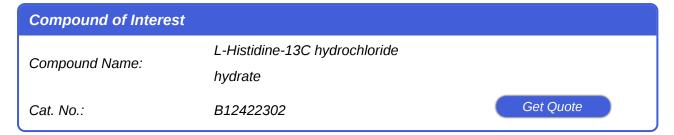


A Technical Guide to Isotopic Enrichment of Commercial L-Histidine-¹³C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available ¹³C-labeled L-Histidine. It details the common analytical methods for determining enrichment, presents data from various suppliers, and outlines key experimental workflows where this essential amino acid is utilized. Stable isotope-labeled amino acids, such as L-Histidine-¹³C, are critical tools in metabolomics, proteomics, and drug development, enabling precise tracking and quantification of metabolic fluxes, protein synthesis, and degradation.[1][2]

Commercial L-Histidine-¹³C: Isotopic Enrichment Levels

The isotopic purity of ¹³C-labeled L-Histidine is a critical parameter for quantitative studies. Commercial suppliers offer various forms of L-Histidine with different labeling patterns and enrichment levels. The data below, compiled from publicly available product specifications, highlights the typical enrichment found in the market. It is crucial for researchers to consult the certificate of analysis (CoA) for lot-specific data.



Product Description	Supplier	¹³ C Enrichment (atom %)	Other Isotope Enrichment (atom %)	Chemical Purity (%)
L-Histidine-	Sigma-Aldrich	≥96%	≥95% ¹⁵ N	95% (CP)
L-Histidine- $^{13}\text{C}_{6}, ^{15}\text{N}_{3}, \alpha, \beta, \beta, 2,$ 5-d ₅	Sigma-Aldrich	99%	98% ¹⁵ N, 98% D	95% (CP)
L- Histidine·HCl·H ₂ O (¹³ C ₆)	Cambridge Isotope Labs	97-99%	97-99% ¹⁵ N₃	98%
L- Histidine·HCl·H ₂ O (¹³ C ₆)	Cambridge Isotope Labs	97%	97% ¹⁵ N₃, 97% D₅	95%
L-Histidine (carbonyl- ¹³ C)	Cambridge Isotope Labs	99%	N/A	Not Specified
L- Histidine·HCl·H ₂ O (ring-2- ¹³ C)	Cambridge Isotope Labs	99%	N/A	Not Specified

Table 1: Summary of commercially available ¹³C-labeled L-Histidine products and their specified isotopic and chemical purity. Data is sourced from supplier websites.[3][4][5]

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment in labeled molecules like L-Histidine is predominantly accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6] High-resolution mass spectrometry is particularly powerful for this purpose.[7] [8]

General Workflow for Isotope Enrichment Analysis



The fundamental workflow involves preparing the amino acid sample, separating it from complex mixtures if necessary, and analyzing it with an isotope-measuring instrument.



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Caption: General experimental workflow for determining the isotopic enrichment of amino acids.

Protocol: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method offers high sensitivity for determining ¹³C enrichment in specific compounds.[9]

- Sample Hydrolysis: If the L-Histidine is part of a protein, the protein is first hydrolyzed to release individual amino acids. This is typically done using 6N HCl at 110°C for 20-24 hours under anoxic conditions.[6]
- Derivatization: Amino acids are polar and require derivatization to become volatile for gas chromatography. A common procedure involves converting the amino acid to its corresponding N(O,S)-ethoxycarbonyl ethyl ester derivative or another suitable volatile form.
- GC Separation: The derivatized sample is injected into a gas chromatograph. The GC column separates the different amino acids based on their physicochemical properties.
- Combustion: As the target compound (derivatized L-Histidine) elutes from the GC column, it
 passes through a combustion furnace (typically at >900°C). This process converts all carbon
 in the molecule to CO₂ gas.
- IRMS Analysis: The resulting CO₂ gas is introduced into the ion source of an isotope ratio mass spectrometer. The IRMS measures the ratio of the masses corresponding to ¹³CO₂



(mass 45) and ¹²CO₂ (mass 44) to determine the ¹³C enrichment level with high precision.[9]

Protocol: High-Resolution LC-MS/MS for Intact Peptides

Analyzing peptides instead of individual amino acids can provide contextual isotopic information and bypasses potential degradation during hydrolysis.[8][10]

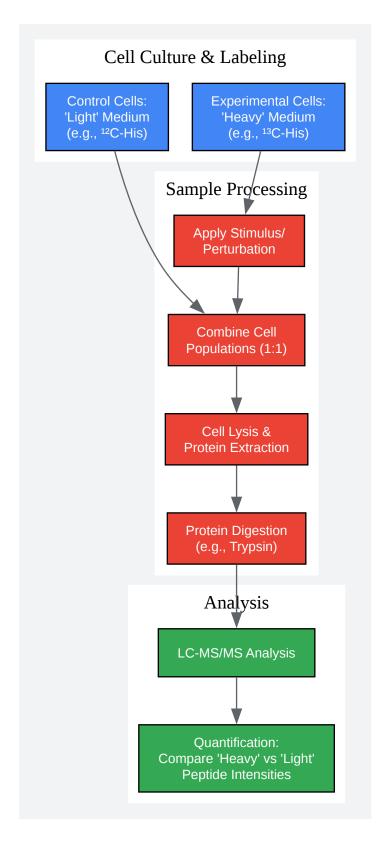
- Protein Digestion: The protein sample containing the ¹³C-L-Histidine is digested, typically with trypsin, to generate a mixture of peptides.
- LC Separation: The peptide mixture is separated using liquid chromatography (LC), often
 with a reverse-phase C18 column. A gradient of an organic solvent (e.g., acetonitrile) is used
 to elute the peptides.[8]
- High-Resolution Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization, ESI) and analyzed by a high-resolution mass spectrometer, such as an Orbitrap.
 [8]
- Data Analysis:
 - Full scan MS data reveals the mass-to-charge (m/z) distribution for each peptide.
 - The mass shift between the unlabeled peptide and the ¹³C-labeled peptide allows for the determination of the number of incorporated ¹³C atoms.
 - Software is used to compare the experimentally observed isotopic pattern to statistically derived distributions to calculate the precise enrichment level. A mass accuracy of 1 ppm or better may be required to distinguish the correct combination of ¹³C and ¹⁵N enrichment.
 [7]
 - Tandem MS (MS/MS) can be used to fragment the peptide and confirm the location of the labeled histidine residue.[11]

Key Application Workflow: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[12] L-Histidine-13C can be used in SILAC experiments, although arginine and lysine are more common due to tryptic digestion properties.



The core principle involves growing two cell populations in different media: one "light" (containing natural abundance amino acids) and one "heavy" (containing stable isotope-labeled amino acids).[13]





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Caption: The experimental workflow for a typical SILAC quantitative proteomics experiment.

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